molecular formula C11H12O3 B154405 Eugenyl formate CAS No. 10031-96-6

Eugenyl formate

Cat. No.: B154405
CAS No.: 10031-96-6
M. Wt: 192.21 g/mol
InChI Key: JUTKIGGQRLHTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eugenyl formate, also known as fema 2473, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a dry, orris, and warm taste.

Properties

CAS No.

10031-96-6

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) formate

InChI

InChI=1S/C11H12O3/c1-3-4-9-5-6-10(14-8-12)11(7-9)13-2/h3,5-8H,1,4H2,2H3

InChI Key

JUTKIGGQRLHTJN-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC=C)OC=O

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC=O

boiling_point

270.0 °C
270 °C

density

1.1050-1.1090 @ 15 °C
1.115-1.125

10031-96-6

physical_description

Colourless to pale-yellowish oily liquid;  Warm, woody, dry aroma

Pictograms

Irritant

solubility

SOL 1:2-3.5 IN 80% ALCOHOL
Insoluble in water;  Soluble in oils
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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